Siamycin I - 164802-68-0

Siamycin I

Catalog Number: EVT-283216
CAS Number: 164802-68-0
Molecular Formula: C97H131N23O26S4
Molecular Weight: 2163.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Siamycin I is a cyclic peptide antibiotic [, ] belonging to the lasso peptide family []. This 21-residue tricyclic peptide is produced by various Streptomyces species, including Streptomyces sp. strain Y33-1 [, , ] and Streptomyces hygroscopicus subsp. hygroscopicus []. It is characterized by its unique lasso structure, where a tail portion of the peptide is threaded through an N-terminal macrocycle [].

Siamycin I has attracted significant attention in scientific research due to its diverse biological activities, particularly as an inhibitor of human immunodeficiency virus (HIV) fusion [, , ] and bacterial quorum sensing [].

Siamycin II

  • Compound Description: Siamycin II is a cyclic peptide antibiotic closely related to Siamycin I. Both compounds are produced by Streptomyces species, and they share a similar tricyclic peptide structure. Siamycin II also exhibits anti-HIV activity, although its potency and mechanism of action might differ slightly from Siamycin I. [, , ]
  • Relevance: Siamycin II is structurally very similar to Siamycin I, differing only in the amino acid residue at position 4 or 17, where it has either valine or isoleucine. [] This close structural similarity suggests they may share a similar mechanism of action, making Siamycin II a valuable compound for studying structure-activity relationships and potentially developing more potent analogs of Siamycin I.

Gelatinase Biosynthesis-Activating Pheromone (GBAP)

  • Compound Description: GBAP is a short peptide pheromone produced by Enterococcus faecalis that acts as an autoinducing peptide in the fsr quorum sensing system. It activates the FsrC-FsrA two-component regulatory system, which controls the expression of virulence factors like gelatinase (GelE) and serine protease (SprE). []
  • Relevance: While GBAP and Siamycin I are structurally distinct, research has shown that Siamycin I inhibits GBAP signaling by targeting the FsrC sensor histidine kinase in a noncompetitive manner. [, ] Siamycin I binds to a different site on FsrC than GBAP, preventing GBAP-induced autophosphorylation and downstream signaling. This interaction highlights Siamycin I's potential as a tool for studying quorum sensing and virulence in E. faecalis.

Lipid II

  • Compound Description: Lipid II is a crucial precursor molecule in bacterial cell wall biosynthesis. It acts as a carrier for peptidoglycan subunits across the cytoplasmic membrane to be incorporated into the growing cell wall structure. []

NP-06 (FR901724)

  • Compound Description: NP-06 is another member of the siamycin family of cyclic peptides, exhibiting anti-HIV activity. Like Siamycin I and II, it is produced by Streptomyces species. []
  • Relevance: Similar to Siamycin II, NP-06 shares a close structural resemblance with Siamycin I, differing only in the amino acid residue at position 4 or 17, where it has either valine or isoleucine. [] This structural similarity suggests potential similarities in their mechanisms of action against HIV, making it a relevant compound for understanding structure-activity relationships and developing more potent analogs.
Source and Classification

Siamycin I is classified as a lasso peptide, a type of ribosomally synthesized post-translationally modified peptide. It is produced by certain strains of the bacterium Nocardiopsis, specifically Nocardiopsis sp.. This compound has garnered attention due to its unique structural features and significant biological activities, including antiviral and antibacterial properties . Siamycin I is particularly noted for its effectiveness against various strains of human immunodeficiency virus (HIV) and its ability to inhibit cell wall biosynthesis in Gram-positive bacteria .

Synthesis Analysis

The synthesis of Siamycin I involves fermentation processes using specific bacterial strains. The production typically occurs in liquid culture media optimized for the growth of Nocardiopsis sp.. Key parameters influencing the yield include:

  • Fermentation Time: Optimal yields are often observed within 5 to 10 days.
  • Temperature: Cultures are generally maintained at 28-30°C.
  • pH Levels: The pH is usually controlled between 6.5 and 7.5 to maximize production.

After fermentation, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Siamycin I from the fermentation broth .

Molecular Structure Analysis

Siamycin I has a distinctive lasso structure characterized by a circular backbone with a tail that threads through the loop. This unique conformation is crucial for its biological activity. The molecular formula of Siamycin I is C44H61N7O9C_{44}H_{61}N_{7}O_{9}, and it has a molecular weight of approximately 803.0 g/mol. The structure includes several key features:

  • Lipid II Binding Site: This site plays a critical role in its mechanism of action against bacterial cell walls.
  • Amphipathic Nature: This characteristic facilitates interactions with both hydrophilic and hydrophobic environments, enhancing its efficacy against pathogens .
Chemical Reactions Analysis

Siamycin I participates in various chemical reactions primarily related to its interactions with target cells. Notably:

  • Inhibition of Cell Wall Biosynthesis: Siamycin I binds to lipid II, disrupting the synthesis of peptidoglycan in bacterial cell walls.
  • Inhibition of HIV Fusion: It inhibits the fusion process between infected cells and uninfected cells by interfering with viral entry mechanisms .

These reactions underscore the compound's potential as both an antibiotic and an antiviral agent.

Mechanism of Action

The mechanism of action for Siamycin I involves two primary pathways:

  1. Antiviral Activity: It inhibits HIV by preventing the fusion of viral membranes with host cell membranes. The effective dose ranges from 0.05 to 5.7 micromolar, indicating strong antiviral activity against both HIV-1 and HIV-2 .
  2. Antibacterial Activity: By targeting lipid II, Siamycin I disrupts cell wall biosynthesis in Gram-positive bacteria such as Enterococcus faecalis. This action not only hampers bacterial growth but also affects quorum sensing mechanisms critical for bacterial communication .
Physical and Chemical Properties Analysis

Siamycin I exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data are not widely reported, but thermal stability studies suggest it remains stable up to approximately 100°C .
Applications

Siamycin I has several important scientific applications:

  • Antiviral Research: Due to its potent anti-HIV properties, it serves as a lead compound for developing new antiviral therapies.
  • Antibiotic Development: Its ability to inhibit bacterial growth makes it a candidate for new antibiotic formulations, particularly against resistant strains of Gram-positive bacteria.
  • Biological Research: Siamycin I is utilized in studies investigating membrane fusion processes and bacterial quorum sensing mechanisms.
Discovery and Biosynthetic Origins of Siamycin I

Isolation from Streptomyces spp.: Ecological Niches and Screening Methodologies

Siamycin I (also designated BMY-29304) was originally isolated from actinomycete strains within the genus Streptomyces, predominantly sourced from terrestrial and marine sediments. The producing strain Streptomyces sp. RE-896 was identified through activity-guided screening targeting HIV fusion inhibition and antibacterial properties [7] [8]. Later studies revealed additional producer strains, such as Streptomyces humidus CA-100629 and marine-derived Streptomyces caniferus CA-271066, indicating a wider ecological distribution among Streptomyces spp. in specialized niches like mangrove soils [2] [5] [9].

Initial isolation employed fermentation broths subjected to chromatographic purification (e.g., HPLC), with detection relying on bioactivity assays against Enterococcus faecalis or HIV-infected cells. Growth inhibition was observed at concentrations as low as 1 μM, with complete bactericidal effects at 5 μM [3] [8]. Modern genome-mining approaches using tools like antiSMASH and BAGEL have since facilitated targeted discovery. For example, Streptomyces sp. EMB24 was identified as a siamycin producer through BGC homology screening, demonstrating activity against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Neisseria gonorrhoeae [5].

Table 1: Producer Strains and Isolation Sources of Siamycin I

Strain DesignationEcological SourceScreening MethodKey Bioactivity
Streptomyces sp. RE-896Terrestrial soilHIV fusion inhibition assayAnti-HIV (ED₅₀: 0.05–5.7 μM)
S. humidus CA-100629Undefined soil ecosystemRiPP genome miningAntifungal synergy
S. caniferus CA-271066Marine sedimentantiSMASH analysisEndothelin receptor antagonism
Streptomyces sp. EMB24Mangrove soil (India)Agar-plug assay vs. MRSAAntibacterial (resistant strains)

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Classification

Siamycin I belongs to the lasso peptide family within the RiPP superfamily. Its biosynthesis initiates as a ribosomal precursor peptide ("A-protein") comprising an N-terminal leader sequence (20–30 residues) and a C-terminal core peptide (21 residues). Post-translational modifications (PTMs) include:

  • Macrolactam ring formation: Amide bond between the N-terminal cysteine (Cys1) and Asp9’s side-chain carboxyl group [2] [9].
  • Disulfide bridging: Two interlocked bonds (Cys1–Cys13 and Cys7–Cys19) stabilizing the threaded structure [1] [2].
  • C-terminal epimerization: Trp21 isomerization reported in related siamycin-like peptides [2].

This classifies siamycin I as a class I lasso peptide due to its two disulfide bridges, distinguishing it from class II (no disulfides) or class III (one disulfide) variants [2] [9]. The threaded configuration confers extraordinary thermal and proteolytic stability, essential for its biological function.

Table 2: RiPP Classification and Key Features of Siamycin I

Classification TierAttributesBiological Significance
RiPP superfamilyRibosomal precursor; enzymatic PTMsGenetic predictability via BGCs
Lasso peptide classMacrolactam ring; C-tail threadingProtease resistance
Class I lasso peptideDual disulfide bonds (Cys1–Cys13, Cys7–Cys19)Structural rigidity; target binding precision
Siamycin subgroupTricyclic topology; anti-Gram⁺/HIV activityDual therapeutic targeting

Genetic Architecture of Siamycin I Biosynthetic Gene Clusters

The biosynthetic gene cluster (BGC) for siamycin I spans ~15 kb and encodes seven core genes organized into operon-like structures. Analysis of homologous clusters (e.g., "hum" from S. humidus) reveals conserved components [2] [9]:

  • Precursor peptide gene (siamA or humA): Encodes the leader-core peptide (e.g., 44-aa precursor in RES-701 analogs).
  • Split protease genes (siamB1/B2 or humB1/B2): B1 contains the RiPP Recognition Element (RRE) for leader binding; B2 cleaves the leader peptide.
  • Macrolactam synthetase (siamC or humC): ATP-dependent enzyme catalyzing macrolactam ring closure.
  • Oxidoreductases (siamE/F or humE/F): Introduce disulfide bonds post-cyclization.
  • Export/immunity genes (siamD/F): ABC transporters (e.g., ResD/ResF homologs) enabling self-resistance and secretion [9].

Regulatory elements include histidine kinases (humG) and response regulators (humR1/R2), which may coordinate cluster expression under stress conditions. The BGC’s modular organization enables heterologous expression; cloning the hum cluster into non-producing strains successfully yielded mature siamycin I [2].

Table 3: Core Genes in Siamycin I Biosynthetic Clusters

GeneProtein FunctionDomain ArchitectureRole in Biosynthesis
siamAPrecursor peptideLeader (28 aa) + Core (21 aa)Structural scaffold for PTMs
siamB1RRE chaperonePqqD-like domainLeader peptide recognition
siamB2ProteasePeptidase domain (pfam13471)Leader peptide cleavage
siamCLactam synthetasecd01991 (Asn synthase-like)Macrolactam ring formation
siamE/FDisulfide oxidoreductaseThioredoxin-foldDisulfide bond formation (Cys1–Cys13)
siamDABC transporterCOG1132 (transmembrane domains)Secretion/self-immunity
siamRResponse regulatorDNA-binding HTH domainCluster regulation

Enzymatic Machinery for Lasso Peptide Formation: Macrolactamization and Threading Mechanisms

The maturation of siamycin I involves a cascade of enzymatic reactions:

  • Leader Peptide Recognition: The RRE domain of SiamB1 docks onto the leader’s conserved YxxPxL motif, positioning the core peptide for modification [2] [9].
  • Leader Cleavage: SiamB2 proteolytically removes the leader sequence, liberating the 21-aa core peptide.
  • Macrolactamization: SiamC utilizes ATP to catalyze amide bond formation between Cys1’s α-amino group and Asp9’s β-carboxyl group, generating a 9-residue macrolactam ring [2] [9].
  • Threading: The C-terminal tail passes through the ring via protein-assisted folding prior to disulfide locking. Molecular dynamics suggest ATP hydrolysis drives conformational changes enabling threading [2] [4].
  • Disulfide Bridging: SiamE/F oxidize cysteine pairs (Cys1–Cys13 and Cys7–Cys19), "clamping" the tail within the ring and forming the tricyclic topology unique to class I lasso peptides [1] [2].

This mechanism ensures structural precision: The ring size (9 residues) dictates steric permissibility for threading, while disulfide bonds prevent unthreading. Mutational studies confirm that Asp9 substitution abrogates ring formation, underscoring its indispensability [9].

Concluding Remarks

Siamycin I exemplifies the sophisticated biosynthetic ingenuity of Streptomyces-derived RiPPs. Its discovery through traditional bioactivity screening and later genome mining reflects evolving paradigms in natural product research. The intricate interplay of enzymatic PTMs—macrolactamization, threading, and disulfide bridging—yields a architecturally complex molecule with dual antibacterial and antiviral functions. Current efforts focus on leveraging BGC heterologous expression and engineering to optimize siamycin I production and explore structural analogs.

Properties

CAS Number

164802-68-0

Product Name

Siamycin I

IUPAC Name

(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C97H131N23O26S4

Molecular Weight

2163.5 g/mol

InChI

InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1

InChI Key

TXYRKTDGDMHVHR-NEKRQKPVSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C

Solubility

Soluble in DMSO

Synonyms

BMY 29304
BMY-29304
siamycin I
siamycin II, Val(4)-

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.